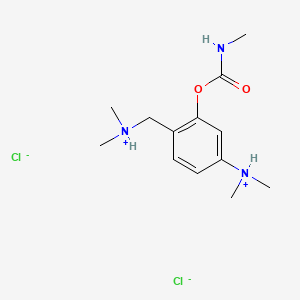
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride is a chemical compound with the formula C13H23Cl2N3O2. This compound is known for its unique structure, which includes a carbamate ester functional group. It is used in various scientific research applications due to its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride typically involves the reaction of methyl carbamate with a substituted phenol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is often purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized carbamate derivatives, while substitution reactions can yield various substituted phenyl esters.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity.
Ethyl carbamate: Another carbamate ester with different alkyl groups.
Phenyl carbamate: A related compound with a phenyl group attached to the carbamate.
Uniqueness
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
64059-23-0 |
|---|---|
Molekularformel |
C13H23Cl2N3O2 |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
[4-(dimethylazaniumyl)-2-(methylcarbamoyloxy)phenyl]methyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C13H21N3O2.2ClH/c1-14-13(17)18-12-8-11(16(4)5)7-6-10(12)9-15(2)3;;/h6-8H,9H2,1-5H3,(H,14,17);2*1H |
InChI-Schlüssel |
DAWOABPNQAWURF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=C(C=CC(=C1)[NH+](C)C)C[NH+](C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)

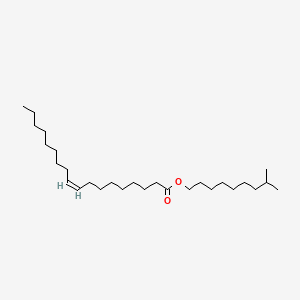

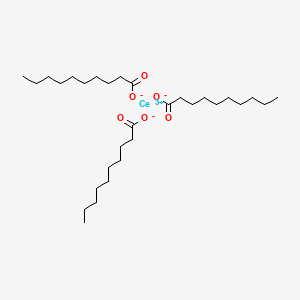
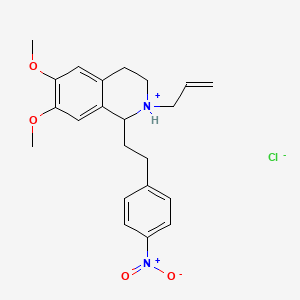
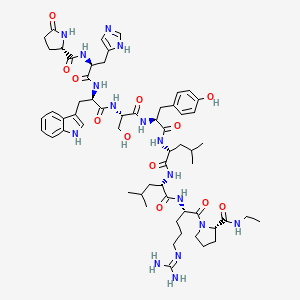
![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
